4-Prenylphaseollidin
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Overview
Description
Erybraedin A is a member of the class of pterocarpans that is 3,9-dihydroxypterocarpan substituted with prenyl groups at positions 4 and 10 (the 6aR,11aR stereoisomer). Isolated from Erythrina stricta and Erythrina zeyheri, it exhibits antibacterial, antimycobacterial, antiplasmodial and cytotoxic activities. It has a role as an antibacterial agent, an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is a member of pterocarpans and a member of phenols. It derives from a (6aR,11aR)-3,9-dihydroxypterocarpan.
Scientific Research Applications
Drug Development and Clinical Trials : Moore et al. (2011) discuss the importance of pilot studies in clinical and translational research, emphasizing the critical role these studies play in the advancement of science and scientific careers. This is relevant to the development of drugs like 4-Prenylphaseollidin, as pilot studies are a key step in the drug development process (Moore et al., 2011).
Biological Activity of Compounds : The study by Bocca et al. (2002) investigates the biological activity of ferulenol, a prenylated coumarin, which is structurally similar to 4-Prenylphaseollidin. The study found that ferulenol stimulates tubulin polymerization and has cytotoxic activity against tumor cell lines, highlighting the potential of prenylated compounds in cancer research (Bocca et al., 2002).
Application in Type 2 Diabetes : Choi et al. (2014) describe the development of a fusion protein for the treatment of type 2 diabetes, demonstrating the innovative approaches in drug development for chronic conditions. Although not directly related to 4-Prenylphaseollidin, this study illustrates the potential for developing new therapeutic agents based on existing compounds (Choi et al., 2014).
Historical Perspective on Drug Discovery : Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of molecular biology and genomic sciences in the development of new medicines. This context is relevant to understanding the potential pathways for researching and developing drugs like 4-Prenylphaseollidin (Drews, 2000).
Prenylated Flavonoids in Drug Development : Guo et al. (2018) discuss the isolation and modification of prenylated flavonoids from Morus alba, highlighting their potent inhibitory activity against phosphodiesterase-4. This study is pertinent as it illustrates the medical potential of prenylated compounds, which is the category 4-Prenylphaseollidin falls under (Guo et al., 2018).
properties
Product Name |
4-Prenylphaseollidin |
---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(6aR,11aR)-4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |
InChI Key |
HOGHBEDTLGAJAS-CPJSRVTESA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |
synonyms |
erybraedin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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